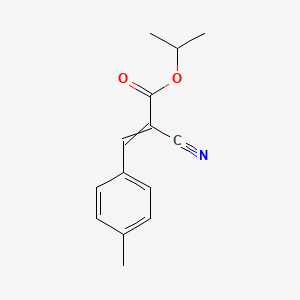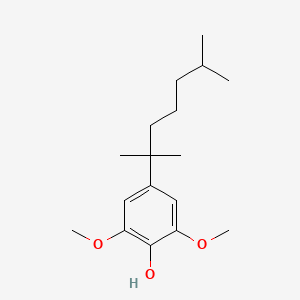
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- is an organic compound with the molecular formula C17H28O3 It is a derivative of phenol, characterized by the presence of two methoxy groups at the 2 and 6 positions and a 1,1,5-trimethylhexyl group at the 4 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be synthesized through several methods. One common approach involves the methylation of pyrogallol (1,2,3-trihydroxybenzene) using methyl iodide in an alkaline aqueous medium . Another method includes the demethylation of pyrogallol trimethyl ether in aqueous alkali or alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation reactions using pyrogallol as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts and controlled temperature and pressure conditions to achieve the desired results.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Wirkmechanismus
The mechanism of action of Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- involves its interaction with molecular targets and pathways within biological systems. It can exert its effects through:
Oxidative Stress: By generating reactive oxygen species, it can induce oxidative stress in cells.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2,6-dimethoxy-4-(1,1,5-trimethylhexyl)- can be compared with other similar compounds, such as:
Phenol, 2,6-dimethoxy-: Lacks the 1,1,5-trimethylhexyl group, resulting in different chemical and biological properties.
Phenol, 4-(1,1,5-trimethylhexyl)-: Lacks the methoxy groups, leading to variations in reactivity and applications.
Phenol, 2,6-dimethoxy-4-(1-propenyl)-: Contains a propenyl group instead of the trimethylhexyl group, affecting its chemical behavior and uses.
Eigenschaften
CAS-Nummer |
296242-04-1 |
|---|---|
Molekularformel |
C17H28O3 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-(2,6-dimethylheptan-2-yl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C17H28O3/c1-12(2)8-7-9-17(3,4)13-10-14(19-5)16(18)15(11-13)20-6/h10-12,18H,7-9H2,1-6H3 |
InChI-Schlüssel |
ZKUVEQUQNACFBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCC(C)(C)C1=CC(=C(C(=C1)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



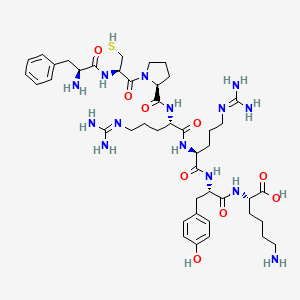
![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)
![2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-](/img/structure/B12571896.png)
![Ethyl [(2-methylpropane-2-sulfonyl)imino]acetate](/img/structure/B12571901.png)

phosphane](/img/structure/B12571908.png)
![1-[(4-Methylpentan-2-YL)oxy]dodecane](/img/structure/B12571911.png)
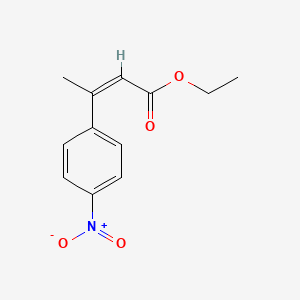
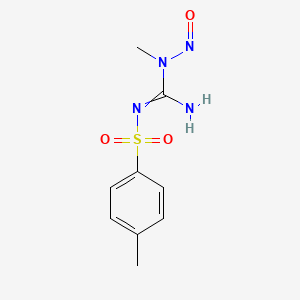
![3-[(Aminomethyl)amino]phenol](/img/structure/B12571931.png)
![1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,3'-methylenebis[7-methyl-](/img/structure/B12571951.png)
![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
